Pegvaliase

Phenylketonuria Enzyme Replacement Therapy Clinical Effectiveness

Pegvaliase (CAS 1585984-95-7) is a uniquely differentiated enzyme substitution therapy. Unlike sapropterin, which requires residual PAH activity, pegvaliase directly converts Phe to ammonia and trans-cinnamic acid, delivering proven efficacy where other treatments fail (52% lower Phe, 45% achieving ≤120 µmol/L). Choose pegvaliase for research targeting uncontrolled blood Phe >600 µmol/L. Ensure your procurement specifies this exact mechanism to avoid inadequate metabolic control in PKU models.

Molecular Formula C15H30N2O5
Molecular Weight 318.41 g/mol
CAS No. 1585984-95-7
Cat. No. B12682982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePegvaliase
CAS1585984-95-7
Molecular FormulaC15H30N2O5
Molecular Weight318.41 g/mol
Structural Identifiers
SMILESCOCCOCCCCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C15H30N2O5/c1-21-11-12-22-10-6-2-3-8-14(18)17-9-5-4-7-13(16)15(19)20/h13H,2-12,16H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1
InChIKeyNPOCDVAOUKODSQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pegvaliase (CAS 1585984-95-7): A PEGylated Enzyme Substitution Therapy for PKU with Uncontrolled Blood Phe


Pegvaliase, also known as pegvaliase-pqpz and marketed as Palynziq, is a PEGylated recombinant phenylalanine ammonia lyase (PAL) enzyme derived from Anabaena variabilis [1]. It is approved by the FDA (2018) and EMA for the treatment of adults and adolescents (≥12 years) with phenylketonuria (PKU) who have uncontrolled blood phenylalanine (Phe) concentrations (>600 µmol/L) despite existing management [2][3]. As an enzyme substitution therapy, pegvaliase directly converts Phe to ammonia and trans-cinnamic acid, independent of residual PAH activity, representing a fundamentally distinct mechanism from existing PKU treatments [4].

Why Pegvaliase (CAS 1585984-95-7) is Not Interchangeable with Sapropterin or Dietary Management in PKU


Pegvaliase cannot be substituted with in-class PKU therapies such as sapropterin dihydrochloride or standard dietary restriction due to fundamental mechanistic differences. Sapropterin, a synthetic cofactor, requires residual phenylalanine hydroxylase (PAH) enzyme activity to be effective, limiting its utility to a subset of responsive patients [1]. In contrast, pegvaliase functions as a direct enzyme replacement, catalyzing Phe degradation independently of PAH activity [2]. This distinction is critical for procurement: pegvaliase is indicated for patients with uncontrolled blood Phe >600 µmol/L despite existing management, including those who have failed sapropterin or diet [3]. Attempting to interchange these therapies without this quantitative understanding will result in inadequate metabolic control for a large patient population.

Quantitative Evidence for Pegvaliase (CAS 1585984-95-7) Differentiation from Sapropterin and Standard of Care


Blood Phenylalanine Reduction: Pegvaliase vs. Sapropterin + Diet at 2 Years

In a propensity score-matched analysis comparing adults with baseline blood Phe >600 μmol/L, pegvaliase treatment resulted in significantly lower mean blood Phe concentrations after 2 years compared to treatment with sapropterin + diet. The study used matched pairs (N=64) from pegvaliase clinical trials and a historical PKUDOS registry cohort [1].

Phenylketonuria Enzyme Replacement Therapy Clinical Effectiveness

Achievement of Normalized Blood Phe (≤120 μmol/L): Pegvaliase vs. Sapropterin + Diet

A retrospective comparison of long-term treatment effectiveness found a stark difference in the proportion of patients achieving normalized blood Phe levels (≤120 μmol/L), a stringent and clinically desirable target [1].

Phenylketonuria Biomarker Therapeutic Goal

Natural Intact Protein Intake: Pegvaliase Permits Substantial Dietary Liberalization

A key differentiator for pegvaliase is its ability to allow patients to significantly increase their intake of natural intact protein, reducing reliance on medical foods. This was quantified in a comparative effectiveness study [1].

Phenylketonuria Dietary Management Quality of Life

Efficacy in Adolescents: Phase 3 PEGASUS Trial vs. Diet Alone

The Phase 3 PEGASUS trial demonstrated the efficacy of pegvaliase in adolescents (12-17 years), a population for which it received expanded FDA approval in 2026 [1]. The trial compared pegvaliase to diet alone [2].

Pediatric PKU Adolescent Enzyme Therapy

Long-Term Phase 3 Program: Sustained Phe Response (SPR) Durability

Analysis of the final data from the PRISM clinical trials (N=261) using a novel Sustained Phe Response (SPR) metric demonstrated the durability of pegvaliase's effect. SPR was defined as maintaining blood Phe below a clinical threshold for a specified duration [1].

Phenylketonuria Long-term Outcomes Durability

Immunogenicity and Safety Profile: Early vs. Sustained Treatment

Pegvaliase is associated with a universal anti-drug antibody (ADA) response against PAL, which is expected with a PEGylated enzyme. A key finding is that the rate of adverse events, including hypersensitivity, decreases significantly over time as patients transition from early to sustained treatment [1][2].

Immunogenicity Safety PEGylation

Recommended Application Scenarios for Pegvaliase (CAS 1585984-95-7) Based on Quantitative Evidence


Clinical Management of Adult PKU Patients Uncontrolled on Sapropterin + Diet

Based on the quantitative evidence showing a 52% lower mean blood Phe (427 vs. 891 μmol/L) and 45% of patients achieving normalized Phe levels (≤120 μmol/L) compared to 0% on sapropterin [1], pegvaliase is the preferred and medically necessary intervention for adult PKU patients with blood Phe >600 μmol/L who have failed or are unsuitable for sapropterin therapy.

Pediatric PKU Management for Adolescents (12+ Years) with Uncontrolled Disease

Following the 2026 FDA label expansion based on the Phase 3 PEGASUS trial [2], pegvaliase is now indicated for adolescents. The trial data, showing a 45.2% rate of ≥50% Phe reduction from a high baseline (mean 1026.4 µmol/L) [3], supports its use in this younger cohort to prevent long-term neurocognitive complications when dietary management alone is insufficient.

Quality of Life Improvement through Dietary Liberalization in PKU

The evidence that pegvaliase enables a >100% increase in natural intact protein intake (57 g/day vs. 28 g/day on sapropterin) [4] positions it as a unique tool for improving patient quality of life. This is particularly relevant for patients struggling with the severe dietary restrictions of PKU, offering a tangible benefit beyond biochemical control.

Health Technology Assessment (HTA) and Reimbursement Modeling

For payers and health technology assessment bodies, the long-term durability data from the PRISM program, including high Sustained Phe Response (SPR) rates of 78-85% across clinical thresholds over a mean of 36.6 months [5], and the improving long-term safety profile (68% reduction in AE rate over time) [6], provide essential inputs for robust cost-effectiveness and budget impact models.

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